6-Methoxy-3-nitro-pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-methoxy-3-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-5-3-2-4(9(12)13)6(8-5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVIGMSYIVCORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis Pathway for 6-Methoxy-3-nitro-pyridine-2-carboxylic acid
This technical guide provides a comprehensive overview of the synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, a crucial intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol and an exploration of the underlying chemical principles.
Introduction: Strategic Importance of this compound
This compound is a highly functionalized pyridine derivative. Its unique structure, featuring methoxy, nitro, and carboxylic acid moieties, makes it a versatile building block in organic synthesis. The interplay of these functional groups—the electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups—imparts specific reactivity to the pyridine ring, enabling a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.
Core Synthesis Pathway: Oxidation of a Methyl Precursor
The most established and reliable method for the preparation of this compound involves the oxidation of the corresponding 2-methylpyridine derivative, namely 2-Methoxy-6-methyl-3-nitropyridine. This approach is favored due to the commercial availability of the starting material and the efficiency of the oxidative transformation.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify a feasible starting point. The carboxylic acid group at the 2-position can be readily envisioned as the product of the oxidation of a methyl group. This simplifies the synthetic challenge to obtaining the precursor, 2-Methoxy-6-methyl-3-nitropyridine.
Caption: Retrosynthetic approach for the target compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound from 2-Methoxy-6-methyl-3-nitropyridine.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 2-Methoxy-6-methyl-3-nitropyridine | 5467-69-6 | C₇H₈N₂O₃ | Starting material.[1] |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | KMnO₄ | Oxidizing agent. |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | Used for pH adjustment. |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | NaHSO₃ | Quenching agent. |
| Distilled Water | 7732-18-5 | H₂O | Solvent. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Methoxy-6-methyl-3-nitropyridine in distilled water.
-
Oxidation: Gradually add potassium permanganate to the stirred suspension. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 80°C.
-
Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add sodium bisulfite to quench any excess potassium permanganate until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) is formed.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the clear filtrate with concentrated sulfuric acid to a pH of approximately 2-3.
-
-
Isolation and Purification:
-
The desired product, this compound, will precipitate upon acidification.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any residual acid.
-
The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Scientific Integrity and Mechanistic Insights
The choice of potassium permanganate as the oxidant is based on its high reactivity and effectiveness in converting alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds through a complex mechanism involving the formation of a manganate ester intermediate.
The work-up procedure is critical for isolating a pure product. Quenching with sodium bisulfite reduces the excess permanganate to manganese dioxide, a solid that is easily removed by filtration. The acidification step is essential as the product exists as a soluble carboxylate salt under the basic conditions of the oxidation. Protonation by the addition of a strong acid renders the carboxylic acid insoluble, leading to its precipitation.
This protocol is a self-validating system. The visual cues, such as the color change from purple to brown during quenching and the precipitation of the final product upon acidification, provide clear indicators of the reaction's progress and successful completion.
Conclusion
This guide outlines a robust and reproducible synthesis pathway for this compound. By providing a detailed protocol, mechanistic insights, and a clear workflow, this document aims to empower researchers to confidently and successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
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An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-nitro-pyridine-2-carboxylic acid is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid handle for amide bond formation, a methoxy group influencing electronic properties, and a nitro group that can be a precursor to an amino group, make it a versatile intermediate for the synthesis of complex bioactive molecules. Understanding the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with methodologies for their determination and insights into its potential applications.
Molecular Structure and Properties
The foundational attributes of this compound are summarized in the table below. The molecular weight is calculated from its chemical formula, C7H6N2O5.
| Property | Value | Source |
| Molecular Formula | C7H6N2O5 | Calculated |
| Molecular Weight | 198.13 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 148348-03-4 | Chemical Abstracts Service |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, typically involving the nitration of a pyridine precursor followed by modification of other functional groups. A plausible synthetic route, based on established methodologies for related compounds, is outlined below.[1]
Synthetic Workflow Diagram
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Oxidation of the Aldehyde: The commercially available 6-methoxypyridine-2-carboxaldehyde is oxidized to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4) in a basic solution or hydrogen peroxide. The choice of oxidant depends on the desired reaction conditions and scale.
-
Nitration of the Pyridine Ring: The resulting 6-methoxypyridine-2-carboxylic acid is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent for pyridine rings. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and ensure the desired regioselectivity. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group will direct the nitration to the 3-position.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The purity of the final compound should be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for the handling, formulation, and application of this compound.
Physical State and Appearance
At room temperature, this compound is expected to be a solid, likely a crystalline powder. The color can range from off-white to yellow, which is common for nitro-aromatic compounds.
Melting Point
Solubility
The solubility of a compound is a critical parameter in both its synthesis and its biological application.
| Solvent | Expected Solubility | Rationale |
| Water | Low | The presence of the polar carboxylic acid and nitro groups is offset by the aromatic ring and the methoxy group, leading to overall low aqueous solubility, a common trait for organic nitro-pyridine derivatives.[3] |
| Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF) | Soluble | The polar functional groups facilitate interaction with polar organic solvents. |
| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Acidity (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for understanding its ionization state at different pH values. An experimental pKa for this compound is not documented. However, it can be predicted using computational methods.
Predicted pKa: Based on computational models for pyridine carboxylic acids, the pKa is likely to be in the range of 2.5 - 3.5.[4][5] The electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) compared to the parent 6-methoxypyridine-2-carboxylic acid.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected spectral features are described below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methoxy group. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (at position 4 or 5) | 7.5 - 8.5 | Doublet |
| Pyridine-H (at position 5 or 4) | 7.0 - 8.0 | Doublet |
| Methoxy (-OCH₃) | ~4.0 | Singlet |
| Carboxylic Acid (-COOH) | > 10 (often broad) | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Pyridine-C (C-NO₂) | 140 - 150 |
| Pyridine-C (C-OCH₃) | 155 - 165 |
| Other Pyridine-C | 110 - 140 |
| Methoxy (-OCH₃) | 50 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |
| N-O (Nitro Group) | 1500 - 1550 (asymmetric) | Strong |
| 1340 - 1380 (symmetric) | Strong | |
| C-O (Methoxy) | 1000 - 1300 | Moderate |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate in organic synthesis.
Reactivity Profile Diagram
Caption: Key reactive sites of this compound.
Applications in Drug Discovery: Nitropyridine derivatives are important precursors in the synthesis of various biologically active compounds.[1] The nitro group can be reduced to an amino group, which can then be further functionalized. This strategy has been employed in the development of inhibitors for enzymes such as Janus kinase 2 (JAK2). The presence of the carboxylic acid allows for coupling with other molecules to form amide bonds, a common linkage in many pharmaceutical agents.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-chloro-6-methoxy-3-nitropyridine and 2-amino-6-methoxy-3-nitropyridine suggest that it should be handled with care.[6][7]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[7][8]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Recommended Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with a rich set of functional groups that can be exploited in the synthesis of complex organic molecules. While some of its physicochemical properties are not yet experimentally documented in the public domain, a combination of data from related compounds and computational predictions provides a solid foundation for its use in research and development. This guide has provided a comprehensive overview of its key properties, synthetic considerations, and potential applications, offering a valuable resource for scientists and researchers in the field of drug discovery and medicinal chemistry.
References
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Cynor Laboratories. 2-Hydroxy -5-Nitro -6-Methyl Pyridine(28489-45-4). Available from: [Link].
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PubChem. 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Available from: [Link].
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
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Chemsrc. 2-Chloro-6-methoxy-3-nitropyridine. Available from: [Link].
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ChemBK. 2-chloro-6-methoxy-3-nitropyridine. Available from: [Link].
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Natural Products Atlas. 6-(methoxycarbonyl)pyridine-2-carboxylic acid. Available from: [Link].
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PeerJ Preprints. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link].
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National Center for Biotechnology Information. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link].
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link].
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PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link].
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Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link].
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].
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ResearchGate. Prediction of pKa values using the PM6 semiempirical method. Available from: [Link].
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Pipzine Chemicals. 6-Methoxy-2-Methyl-3-Nitropyridine. Available from: [Link].
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Semantic Scholar. QSPR study on pKa values of N-methoxy-polynitroaniline derivatives. Available from: [Link].
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystalline solid is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for effective drug development. This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crystal structure of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this document serves as a detailed roadmap, outlining the necessary experimental and computational workflows, from synthesis and crystallization to single-crystal X-ray diffraction analysis. By presenting a hypothetical yet scientifically grounded case study, we aim to equip researchers with the foundational knowledge and practical insights required to elucidate the solid-state structures of novel molecular entities.
Introduction: The Significance of Crystalline Structure in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its derivatives, such as pyridine carboxylic acids, are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The introduction of substituents like methoxy and nitro groups, as in this compound, can significantly modulate the molecule's electronic properties, intermolecular interactions, and ultimately, its biological activity.[1][4]
The solid-state structure, or crystal lattice, dictates how individual molecules pack together. This arrangement is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. A thorough understanding of this architecture is crucial as it influences critical pharmaceutical properties. Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physical properties. Therefore, the comprehensive characterization of the crystal structure is a fundamental step in drug development.
This guide will navigate the reader through the logical and experimental progression of determining the crystal structure of this compound, from its synthesis to the final structural refinement.
Synthesis and Material Characterization
The first essential step is the synthesis of high-purity this compound. While a specific synthetic route for this exact molecule is not detailed in the provided search results, a plausible pathway can be inferred from related syntheses of substituted pyridine carboxylic acids.[5][6][7]
A potential synthetic approach could involve the oxidation of a suitable precursor, such as 2-methyl-6-methoxy-3-nitropyridine. The carboxylic acid can then be purified through recrystallization to obtain material of a quality suitable for single crystal growth.
Illustrative Synthetic Pathway:
Caption: Plausible synthetic route to this compound.
Upon successful synthesis, the compound's identity and purity must be confirmed using standard analytical techniques:
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and assess purity. | Characteristic shifts for aromatic protons, methoxy protons, and the carboxylic acid proton. |
| Mass Spectrometry (MS) | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of C7H6N2O5. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for C=O (carboxylic acid), N-O (nitro group), and C-O (methoxy group). |
| High-Performance Liquid Chromatography (HPLC) | To determine purity. | A single major peak indicating high purity. |
Crystallization: The Gateway to a Solved Structure
Growing single crystals of sufficient size and quality is often the most challenging step in structure determination.[8][9] The choice of solvent and crystallization technique is critical and often requires empirical screening. For pyridine carboxylic acids, which are polar molecules, a range of polar solvents should be investigated.[10]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Experimental Protocol for Crystallization Screening:
-
Solvent Selection: Prepare saturated solutions of this compound in a variety of solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and at an elevated temperature.
-
Technique Application: Apply the slow evaporation, vapor diffusion, and cooling crystallization techniques to the prepared solutions.
-
Monitoring: Regularly inspect the crystallization experiments under a microscope for the formation of single, well-defined crystals.
-
Crystal Harvesting: Once suitable crystals are observed, carefully harvest them from the mother liquor.
Caption: A generalized workflow for single crystal growth.
Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline material.[11][12] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms within the crystal lattice.
Step-by-Step SC-XRD Workflow:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit with the experimental data.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Anticipated Structural Features and Their Implications
Based on the functional groups present in this compound, several key intermolecular interactions are expected to govern its crystal packing.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form strong O-H···N or O-H···O hydrogen bonds, potentially leading to the formation of dimers or extended chains.[13]
-
π-π Stacking: The electron-deficient pyridine ring, further influenced by the nitro group, may engage in π-π stacking interactions with adjacent rings.
-
Other Interactions: The nitro and methoxy groups can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.
The interplay of these interactions will determine the overall packing motif and the resulting crystallographic parameters.
Illustrative Table of Expected Crystallographic Data:
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c or Pna2₁[14] |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | To be determined |
| Z | The number of molecules in the unit cell. | e.g., 2 or 4 |
| Density (calculated) | The calculated density of the crystal. | To be determined |
| R-factor | A measure of the agreement between the calculated and observed structure factors. | < 0.05 for a well-refined structure |
Conclusion and Future Directions
The determination of the crystal structure of this compound is a crucial step in understanding its solid-state properties and its potential as a pharmaceutical agent. This guide has outlined a comprehensive and scientifically rigorous approach to achieving this goal. The elucidation of the crystal structure will provide invaluable insights into the intermolecular interactions that govern its packing, which in turn influence its physical properties. This knowledge is essential for the rational design of new drugs, the optimization of formulation strategies, and ensuring the consistency and quality of the final drug product. Future work would involve the practical application of the described methodologies to obtain and analyze the crystal structure, followed by computational studies, such as Density Functional Theory (DFT) calculations, to further probe the energetic landscape of the crystal packing.[15]
References
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Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]
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Castaneda, J. P., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Dey, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules. Retrieved from [Link]
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The Nitro Group on the Pyridine Ring: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto the pyridine scaffold is a transformative event in the realm of organic synthesis. This powerful electron-withdrawing substituent fundamentally alters the electronic landscape of the heteroaromatic ring, unlocking a diverse array of chemical reactivities. This guide provides an in-depth exploration of the reactivity of the nitro group on the pyridine ring, offering field-proven insights into its behavior and its exploitation in the synthesis of valuable molecules. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and present quantitative data to inform synthetic strategy.
The Electronic Influence of the Nitro Group on the Pyridine Ring
The pyridine ring, an aza-arene, is inherently electron-deficient compared to benzene due to the greater electronegativity of the nitrogen atom.[1] This intrinsic electron deficiency is significantly amplified by the presence of a nitro group (-NO₂), one of the most potent electron-withdrawing groups in organic chemistry. This strong inductive and resonance electron withdrawal deactivates the pyridine ring towards electrophilic aromatic substitution, making reactions like nitration and Friedel-Crafts challenging.[2][3] Conversely, this pronounced electron deficiency renders the nitropyridine ring highly susceptible to nucleophilic attack, forming the basis of its most important and widely utilized reactions.[2][4]
The position of the nitro group on the pyridine ring dictates the regioselectivity of nucleophilic attack. The electron-withdrawing effect is most pronounced at the ortho and para positions relative to the nitro group, making these sites the primary targets for nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
Nucleophilic aromatic substitution (SNAr) is the cornerstone of nitropyridine chemistry.[5] The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (typically a halide). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] The negative charge in this complex is delocalized onto the nitro group, which is crucial for its stabilization. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.[7]
Caption: The addition-elimination pathway for SNAr reactions.
Positional Reactivity and Leaving Group Effects
The efficiency of SNAr reactions on nitropyridines is highly dependent on the relative positions of the nitro group and the leaving group. Halogens positioned ortho or para to the nitro group are readily displaced, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group. In contrast, a meta-positioned nitro group offers significantly less stabilization, resulting in much slower reaction rates.
| Substrate | Relative Position of -NO₂ and Leaving Group | Reactivity |
| 2-Chloro-5-nitropyridine | ortho | High |
| 4-Chloro-3-nitropyridine | para | High |
| 2-Chloro-3-nitropyridine | meta | Low |
Table 1: Relative Reactivity of Chloronitropyridines in SNAr Reactions
Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with a Primary Amine
This protocol details a general procedure for the SNAr reaction between 2-chloro-5-nitropyridine and a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.[8]
Materials and Reagents:
-
2-Chloro-5-nitropyridine
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 eq) in DMF or DMSO.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 - 1.5 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by column chromatography or recrystallization.
Reduction of the Nitro Group: A Gateway to Aminopyridines
The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines. The resulting aminopyridines are crucial building blocks in the pharmaceutical industry, serving as key pharmacophores in numerous bioactive molecules.[2][4] A variety of methods are available for this reduction, with the choice of reagent often dictated by the presence of other functional groups in the molecule.[9][10]
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitropyridines.[2] Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.
Caption: Experimental workflow for catalytic hydrogenation.
Metal-Mediated Reductions
A classic and robust method for nitro group reduction involves the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.[2][10] This method is cost-effective and highly efficient, though the work-up can be more involved than with catalytic hydrogenation.
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂/Pd-C | 1 atm H₂, RT, EtOH | Clean, high yield | Requires specialized equipment |
| Fe/HCl | Reflux | Inexpensive, robust | Acidic, work-up can be tedious |
| SnCl₂·2H₂O | EtOH, reflux | Mild | Stoichiometric tin waste |
| Na₂S₂O₄ | aq. Dioxane, RT | Mild, neutral | Can be sluggish |
Table 2: Common Reagents for the Reduction of Nitropyridines
Experimental Protocol: Catalytic Hydrogenation of a Nitropyridine
This protocol provides a general procedure for the catalytic hydrogenation of a nitropyridine to the corresponding aminopyridine.[2][7]
Materials and Reagents:
-
Nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve the nitropyridine in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with nitrogen three times, then evacuate and backfill with hydrogen. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically analyzing aliquots by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the aminopyridine product.
Other Notable Reactions of the Nitro Group
While SNAr and reduction are the most common transformations, the nitro group on the pyridine ring can participate in other synthetically useful reactions.
The Nitro Group as a Leaving Group
Under certain conditions, the nitro group itself can act as a leaving group in SNAr reactions, particularly when the pyridine ring is highly activated by other electron-withdrawing groups. This reactivity is less common than halide displacement but can be a valuable synthetic tool.
Vicarious Nucleophilic Substitution (VNS)
VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines.[11][12] In this reaction, a nucleophile bearing a leaving group at the nucleophilic center attacks the ring, and subsequent base-induced elimination of the leaving group and a proton from the ring results in the net substitution of a hydrogen atom.[11]
Cycloaddition Reactions
The electron-deficient nature of the nitropyridine ring allows it to participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, where it can act as the 2π component.[10] This provides a route to novel fused heterocyclic systems.
Synthesis of Nitropyridines
The direct nitration of pyridine is often a low-yielding process due to the deactivation of the ring by the protonated nitrogen atom under the strongly acidic conditions of nitration.[3] Therefore, alternative strategies are often employed for the synthesis of nitropyridines.
-
Nitration of Pyridine-N-oxide: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation of the N-oxide provides the corresponding nitropyridine.
-
Nitration of Substituted Pyridines: The presence of activating groups on the pyridine ring can facilitate direct nitration.
-
From Aminopyridines: Diazotization of aminopyridines followed by treatment with sodium nitrite in the presence of a copper catalyst (Sandmeyer-type reaction) can yield nitropyridines.
Applications in Drug Development and Materials Science
The versatile reactivity of nitropyridines has made them indispensable intermediates in the synthesis of a wide range of functional molecules. In the pharmaceutical industry, nitropyridines are key building blocks for numerous drugs, including kinase inhibitors and anti-infective agents.[4][13][14] In materials science, the electronic properties of nitropyridine-containing molecules are exploited in the development of nonlinear optical materials and fluorescent probes.[15]
Conclusion
The nitro group on the pyridine ring is a powerful and versatile functional group that profoundly influences the reactivity of the parent heterocycle. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution. This dichotomous reactivity, coupled with the facile reduction of the nitro group to an amine, provides a rich platform for the synthesis of a diverse array of functionalized pyridines. A thorough understanding of the principles governing the reactivity of nitropyridines, as outlined in this guide, is essential for researchers and scientists seeking to leverage these valuable synthetic intermediates in their own work.
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ResearchGate. (n.d.). Mechanism of the formation of Meisenheimer complex Int-B and its.... Retrieved from [Link]
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Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]
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Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Accounts of Chemical Research, 55(3), 336-348. [Link]
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Methodological & Application
The Synthetic Utility of 6-Methoxy-3-nitropyridine Derivatives: A Guide for Researchers
This document provides a detailed exploration of the synthesis and applications of 6-methoxy-3-nitropyridine derivatives, with a particular focus on their role as versatile intermediates in pharmaceutical and chemical research. While direct literature on 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is sparse, this guide will leverage established protocols for structurally similar and synthetically related compounds, primarily 2-Amino-6-methoxy-3-nitropyridine, to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Nitropyridines, in particular, are powerful intermediates; the nitro group is a strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution, and it can be readily reduced to an amino group, opening up a plethora of further synthetic transformations.[1][2] This guide will delve into the practical aspects of harnessing the reactivity of these valuable building blocks.
Core Synthesis Pathway: From Dichloropyridine to Key Intermediates
The most prevalent and industrially scalable route to key 6-methoxy-3-nitropyridine intermediates commences with the readily available 2,6-dichloropyridine.[3][4] This multi-step synthesis offers high yields and purity, making it an economical choice for both laboratory and large-scale production.[3]
Three-Step Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This pathway involves a sequential nitration, ammonolysis, and methoxylation.
Caption: Overall synthetic workflow for 2-Amino-6-methoxy-3-nitropyridine.
Step 1: Nitration of 2,6-Dichloropyridine
The initial step introduces the nitro group at the 3-position of the pyridine ring.
-
Protocol:
-
To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid while maintaining the temperature at 20–25 °C with constant stirring.[3][5]
-
Subsequently, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature does not exceed 50 °C.[5]
-
After the addition is complete, heat the mixture to 100–105 °C for 5 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.[5]
-
Collect the precipitated 2,6-dichloro-3-nitropyridine by filtration.[5]
-
-
Causality: The strong electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution. However, the forcing conditions of concentrated sulfuric and nitric acids at elevated temperatures allow for the successful introduction of the nitro group.
Step 2: Ammonolysis of 2,6-dichloro-3-nitropyridine
This step selectively replaces one of the chlorine atoms with an amino group.
-
Protocol:
-
Causality: The nitro group at the 3-position activates the chlorine atoms at the 2- and 6-positions towards nucleophilic aromatic substitution.[6][7] The reaction conditions are controlled to favor monosubstitution.
Step 3: Methoxylation of 2-amino-6-chloro-3-nitropyridine
The final step introduces the methoxy group to yield the desired product.
-
Protocol:
-
Mix 7.78 g (0.144 mole) of sodium methoxide with 50.0 ml of methanol and cool the solution to 15 °C.[5]
-
To this solution, add 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine while maintaining the temperature at 15 °C using external cooling.[5][8]
-
Heat the resulting mixture to 25–30 °C and maintain this temperature for 4–5 hours with constant stirring.[5][8]
-
Monitor the reaction completion by TLC.[8]
-
After the reaction is complete, pour the mixture into water.[8]
-
Filter the precipitate and wash it with water.[8]
-
Drying the solid yields 2-amino-3-nitro-6-methoxypyridine.[8]
-
-
Causality: The remaining chlorine atom is susceptible to nucleophilic attack by the methoxide ion. The reaction proceeds via an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings.[9]
Quantitative Data Summary
| Parameter | Starting Material | Product | Yield | Purity (Method) | Reference |
| Nitration | 2,6-dichloropyridine | 2,6-dichloro-3-nitropyridine | 75.38% | 99.5% (GC) | [4] |
| Ammonolysis | 2,6-dichloro-3-nitropyridine | 2-amino-6-chloro-3-nitropyridine | 56.45% | 99.3% (HPLC) | [4] |
| Methoxylation | 2-amino-6-chloro-3-nitropyridine | 2-amino-6-methoxy-3-nitropyridine | 86.5% | 99.0% (HPLC) | [4][8] |
Synthetic Applications of 6-Methoxy-3-nitropyridine Intermediates
The true value of these intermediates lies in their versatility as building blocks for more complex molecules, particularly in the realm of drug discovery.
Reduction of the Nitro Group: Accessing Diaminopyridines
A key transformation of 2-amino-6-methoxy-3-nitropyridine is the reduction of the nitro group to an amine, yielding 2,3-diamino-6-methoxypyridine.[5] This diamine is a valuable precursor for the synthesis of various heterocyclic systems.
-
Protocol for Reduction:
-
The reduction can be carried out using a metal reducing agent, such as stannous chloride dihydrate, in an aqueous acidic medium like concentrated hydrochloric acid.[5]
-
The reaction is typically performed at a temperature of 30–40 °C.[5]
-
The resulting 2,3-diamino-6-methoxypyridine dihydrochloride can be neutralized with a base in a polar solvent to yield the free base.[5]
-
-
Significance: 2,3-diamino-6-methoxypyridine and its derivatives have applications as dye intermediates and in the synthesis of condensed heterocyclic compounds.[5]
Caption: Key synthetic transformation of the nitropyridine intermediate.
Considerations for this compound
-
Potential Synthesis: One could envision the synthesis of this compound starting from a suitable precursor, such as a 2-methyl or 2-cyano derivative, followed by oxidation or hydrolysis, respectively.[10]
-
Reactivity Profile:
-
Decarboxylation: Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, often under thermal conditions.[11][12] The rate of decarboxylation is influenced by the other substituents on the ring.[13][14] The presence of the electron-withdrawing nitro group could potentially influence the stability of the zwitterionic intermediate proposed in the decarboxylation mechanism.[13]
-
Nucleophilic Aromatic Substitution: The carboxylic acid group at the 2-position, in conjunction with the nitro group at the 3-position, would likely have a significant electronic effect on the pyridine ring, influencing its susceptibility to nucleophilic attack.
-
Amide Bond Formation: The carboxylic acid functionality can be readily converted to amides using standard coupling reagents, providing a handle for further molecular elaboration.[15]
-
Safety and Handling
Substituted nitropyridines and their precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and hazard information, consult the Material Safety Data Sheet (MSDS) for each compound. For instance, 2-Chloro-6-methoxy-3-nitropyridine is known to cause skin and eye irritation and may cause respiratory irritation.[16]
Conclusion
The 6-methoxy-3-nitropyridine scaffold represents a highly valuable class of synthetic intermediates. The robust and scalable synthesis of 2-amino-6-methoxy-3-nitropyridine from 2,6-dichloropyridine provides a reliable source of this versatile building block. Through transformations such as the reduction of the nitro group, chemists can access a wide range of functionalized pyridines for the development of novel pharmaceuticals and other bioactive molecules. While this compound remains a less explored derivative, its potential reactivity, particularly with respect to decarboxylation and amide formation, suggests it could be a useful, albeit potentially transient, intermediate in specialized synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these powerful synthetic tools in their scientific endeavors.
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-
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PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]
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-
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-
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- 15. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 16. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on 6-Methoxy-3-nitro-2-pyridinecarboxylic Acid
Introduction: Strategic Modification of a Privileged Heterocycle
6-Methoxy-3-nitro-2-pyridinecarboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The pyridine core, adorned with a methoxy, a nitro, and a carboxylic acid group, presents a unique electronic and steric environment. The derivatization of the carboxylic acid at the C2 position is a critical strategy for modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity. Furthermore, converting the carboxylic acid into esters, amides, or other functional groups opens up a vast landscape for creating new chemical entities with tailored biological activities or material properties.
This guide provides a detailed exploration of the key derivatization strategies for the carboxylic acid moiety of 6-Methoxy-3-nitro-2-pyridinecarboxylic acid, offering field-proven insights and step-by-step protocols for its conversion into esters, amides, and the highly reactive acid chloride intermediate.
Reactivity and Mechanistic Considerations
The reactivity of the carboxylic acid group in 6-Methoxy-3-nitro-2-pyridinecarboxylic acid is governed by the interplay of electronic and steric effects of the substituents on the pyridine ring.
-
Electronic Effects: The pyridine nitrogen and the strongly electron-withdrawing nitro group at the C3 position significantly decrease the electron density of the aromatic ring.[1] This inductive effect makes the carboxylic acid more acidic and the carbonyl carbon more electrophilic, thus more susceptible to nucleophilic attack. The electron-donating methoxy group at the C6 position partially mitigates this effect, but the overall electronic nature of the molecule remains electron-deficient. This heightened electrophilicity is advantageous for many derivatization reactions.
-
Steric Hindrance: The carboxylic acid is situated at the C2 position, flanked by the pyridine nitrogen and the nitro group at C3. This steric crowding can hinder the approach of bulky nucleophiles or reagents, potentially requiring more forcing reaction conditions or the use of specialized, less sterically demanding reagents.
Diagram: Overview of Derivatization Pathways
Caption: Key derivatization routes for 6-Methoxy-3-nitro-2-pyridinecarboxylic acid.
Esterification Protocols
Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, improve cell permeability in drug candidates, or to introduce a functional handle for further elaboration.
Method A: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method involves the reaction of the carboxylic acid with an alcohol under acidic conditions. The reaction is an equilibrium, and strategies to drive it towards the product are essential.
Causality: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon. The reaction is reversible, so using the alcohol as the solvent (a large excess) and/or removing the water formed during the reaction is crucial to maximize the yield of the ester.[2]
Protocol:
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| 6-Methoxy-3-nitro-2-pyridinecarboxylic Acid | 1.0 g | 1.0 | Starting material |
| Anhydrous Methanol (or other alcohol) | 20 mL | Solvent/Reagent | Ensure alcohol is dry. |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.2 mL | Catalytic | Add slowly and with cooling. |
| Reaction Temperature | Reflux (approx. 65°C for Methanol) | - | - |
| Reaction Time | 4-12 hours | - | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Methoxy-3-nitro-2-pyridinecarboxylic acid (1.0 g).
-
Add anhydrous methanol (20 mL) to the flask and stir to dissolve the starting material.
-
Carefully and slowly add concentrated sulfuric acid (0.2 mL) to the stirring solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water (approx. 100 mL).
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram: Fischer Esterification Workflow
Caption: Workflow for acid-catalyzed esterification.
Amide Formation Protocols
The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. The direct formation of an amide from a carboxylic acid and an amine is often challenging and requires the use of coupling reagents to activate the carboxylic acid.
Method: Amide Coupling Using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that is particularly effective for coupling sterically hindered acids or amines.
Causality: HATU reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This intermediate is then readily susceptible to nucleophilic attack by the amine to form the stable amide bond. The byproducts are water-soluble and easily removed during work-up.[3]
Protocol:
| Reagent/Parameter | Amount (for 1 mmol acid) | Molar Equiv. | Notes |
| 6-Methoxy-3-nitro-2-pyridinecarboxylic Acid | 198 mg (1 mmol) | 1.0 | Ensure it is dry. |
| Amine (R-NH₂) | - | 1.1 | - |
| HATU | 418 mg | 1.1 | Handle in a fume hood. |
| DIPEA (Diisopropylethylamine) | 0.35 mL | 2.0 | Base to form carboxylate and mop up acid. |
| Anhydrous DMF (Dimethylformamide) | 5 mL | Solvent | Use a dry, polar aprotic solvent. |
| Reaction Temperature | 0°C to Room Temperature | - | - |
| Reaction Time | 1-4 hours | - | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Methoxy-3-nitro-2-pyridinecarboxylic acid (198 mg, 1 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to 0°C using an ice bath.
-
To the stirred solution, add HATU (418 mg, 1.1 mmol) and DIPEA (0.35 mL, 2.0 mmol). Stir for 5-10 minutes to allow for pre-activation.
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF and other water-soluble byproducts.
-
Wash the organic layer with a 5% aqueous citric acid solution (2 x 20 mL) to remove excess amine and DIPEA, followed by a saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by silica gel column chromatography.
Diagram: HATU-Mediated Amide Coupling
Caption: Workflow for amide synthesis using a coupling reagent.
Acid Chloride Formation
The conversion of the carboxylic acid to an acid chloride transforms it into a highly reactive acylating agent, which can be used to readily form esters, amides, and other derivatives under mild conditions.
Method: Reaction with Thionyl Chloride (SOCl₂)
Thionyl chloride is a common and effective reagent for this transformation. The reaction is driven to completion by the formation of gaseous byproducts, SO₂ and HCl.
Causality: The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate, results in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases.[4][5] The use of a catalytic amount of DMF can accelerate the reaction through the formation of a Vilsmeier intermediate.
Protocol:
| Reagent/Parameter | Amount (for 1 mmol acid) | Molar Equiv. | Notes |
| 6-Methoxy-3-nitro-2-pyridinecarboxylic Acid | 198 mg (1 mmol) | 1.0 | Must be completely dry. |
| Thionyl Chloride (SOCl₂) | 0.15 mL (2 mmol) | 2.0 | Use in excess. Corrosive and lachrymatory. |
| Anhydrous Toluene or DCM | 5 mL | Solvent | - |
| DMF (Dimethylformamide) | 1 drop | Catalytic | - |
| Reaction Temperature | Reflux | - | - |
| Reaction Time | 1-3 hours | - | Reaction progress can be observed by the cessation of gas evolution. |
Step-by-Step Procedure:
-
CRITICAL: This reaction must be performed in a well-ventilated fume hood under strictly anhydrous conditions. All glassware must be oven or flame-dried.
-
To a dry round-bottom flask equipped with a stir bar and a reflux condenser (fitted with a drying tube or connected to a gas bubbler to vent HCl and SO₂), add 6-Methoxy-3-nitro-2-pyridinecarboxylic acid (198 mg, 1 mmol).
-
Add anhydrous toluene (or DCM) (5 mL) followed by one drop of DMF.
-
Slowly add thionyl chloride (0.15 mL, 2.0 mmol) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 1-3 hours. The reaction is typically complete when the solution becomes clear and gas evolution stops.
-
Cool the reaction to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure (a co-evaporation with dry toluene can help remove the last traces).
-
The resulting crude acid chloride is a highly reactive solid and is typically used immediately in the next step without further purification.
Diagram: Acid Chloride Synthesis
Caption: Synthesis of the acid chloride intermediate.
Safety and Handling
-
6-Methoxy-3-nitro-2-pyridinecarboxylic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[6] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.
-
Coupling Reagents (e.g., HATU): Can be skin and eye irritants. Avoid inhalation of dust.
-
Acids and Bases: Concentrated sulfuric acid is highly corrosive. Strong bases like DIPEA are corrosive and flammable. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
References
-
PubMed. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Available from: [Link]
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PubMed. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. Available from: [Link]
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MDPI. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Available from: [Link]
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PubChem. 2-Chloro-6-methoxy-3-nitropyridine. Available from: [Link]
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PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]
- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
-
RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available from: [Link]
- Google Patents. Amide and nitrile compounds and methods of producing and using thereof.
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YouTube. (2020). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). Available from: [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
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PubMed. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
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MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Available from: [Link]
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ResearchGate. (2025). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available from: [Link]
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PMC - NIH. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available from: [Link]
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Bentham Science Publisher. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Available from: [Link]
-
YouTube. (2014). Chemistry Vignettes: Amide synthesis under acidic conditions. Available from: [Link]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available from: [Link]
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Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]
-
PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Available from: [Link]
-
Organic Letters. (2018). Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Available from: [Link]
-
Semantic Scholar. (n.d.). A Simple and Efficient Selective Esterification of Aliphatic Carboxylic Acids in the Presence of Aromatic Carboxylic Acids. Available from: [Link]
-
Chemical Communications (RSC Publishing). Direct amide synthesis via Ni-mediated aminocarbonylation of arylboronic acids with CO and nitroarenes. Available from: [Link]
-
ACS Publications. (n.d.). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids.. Available from: [Link]
-
PMC - NIH. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Available from: [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Available from: [Link]
-
Khan Academy. Reactivity of carboxylic acid derivatives. Available from: [Link]
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"scale-up synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid"
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility necessitates a production method that is not only efficient and high-yielding but also safe and scalable for industrial application. This document details a comprehensive, multi-step synthesis protocol designed for scale-up, proceeding from the readily available starting material, 2,6-dichloropyridine. The described pathway involves a strategic sequence of nitration, selective nucleophilic aromatic substitution (SNAr), cyanation, and subsequent hydrolysis. Critical process parameters, safety protocols for handling hazardous reagents, and in-process controls are thoroughly discussed to ensure reproducibility and safety at a larger scale.
Introduction: Strategic Importance and Synthetic Rationale
The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] The specific substitution pattern of this compound (CAS 1350475-33-0)[3] makes it a valuable intermediate for constructing more complex molecular architectures.[4] Developing a scalable synthesis is paramount for advancing drug discovery programs that rely on this intermediate.
The synthetic strategy outlined herein was chosen for its adherence to key principles of process chemistry:
-
Cost-Effective Starting Materials: The synthesis commences with 2,6-dichloropyridine, an abundant and economical industrial chemical.
-
Robust and High-Yielding Reactions: Each step is designed to be high-yielding and tolerant of scale, minimizing complex purification steps.
-
Regiochemical Control: The sequence of reactions provides excellent control over the regiochemistry of the substituents on the pyridine ring. The electron-withdrawing nitro group, introduced in the first step, directs the subsequent nucleophilic substitutions.
-
Safety and Scalability: The protocol incorporates critical safety considerations, particularly for the highly exothermic nitration step, and addresses challenges related to heat management and material handling on a larger scale.
The overall synthetic pathway is illustrated below.
Caption: Overall workflow for the synthesis of the target compound.
Hazard Analysis and Safety First
Large-scale synthesis involving nitrating agents and cyanides presents significant safety challenges. A thorough risk assessment must be conducted before any scale-up operation.
-
Nitration Hazards: Mixtures of nitric acid and sulfuric acid are highly corrosive and potent oxidizing agents. The nitration of pyridine derivatives is a highly exothermic process that can lead to a runaway reaction if not properly controlled.[5] Fuming nitric acid, in particular, requires careful handling due to its reactivity and the release of toxic nitrogen oxides.[5][6]
-
Cyanide Hazards: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce lethal hydrogen cyanide (HCN) gas.
-
Controls: All manipulations involving cyanide must be performed in a well-ventilated fume hood. A dedicated cyanide quench solution (e.g., alkaline hypochlorite) must be readily available. The reaction pH must be kept basic to prevent HCN evolution.
-
-
Personal Protective Equipment (PPE): At all stages, appropriate PPE is mandatory. This includes, but is not limited to, chemical safety glasses with side shields, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[8] An approved vapor respirator may be necessary when handling fuming nitric acid.[8][9]
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This step involves the electrophilic nitration of the pyridine ring. Due to the electron-deficient nature of the pyridine ring, harsh conditions are required.[10] The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method.[11]
Caption: Reaction scheme for the nitration of 2,6-Dichloropyridine.
Protocol:
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing a sodium hydroxide solution.
-
Charge: To the reactor, charge concentrated sulfuric acid (98%, 3.0 vol. eq.). Begin stirring and cool the reactor jacket to 0-5 °C.
-
Substrate Addition: Slowly add 2,6-dichloropyridine (1.0 eq.) to the sulfuric acid, ensuring the internal temperature does not exceed 25 °C.
-
Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (98%, 1.2 eq.) to concentrated sulfuric acid (1.5 vol. eq.) while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly raise the temperature to 100-105 °C and maintain for 5-6 hours.[11] Monitor the reaction progress by TLC or HPLC.
-
Quench: Once the reaction is complete, cool the mixture to ambient temperature and then slowly pour it onto a stirred mixture of ice and water (10 vol. eq.). This step is highly exothermic and must be done carefully.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and then wash with a small amount of cold methanol.
-
Drying: Dry the solid under vacuum at 40-50 °C to a constant weight.
| Parameter | Value |
| Starting Material | 2,6-dichloropyridine |
| Typical Yield | 75-80%[11] |
| Purity (GC) | >99%[11] |
| Appearance | Off-white to pale yellow solid |
Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
This step is a regioselective SNAr reaction. The chlorine atom at the 6-position is more activated towards nucleophilic attack than the one at the 2-position, which is sterically hindered by the adjacent nitro group.
Protocol:
-
Setup: Use a reactor setup similar to Step 1, but without the need for a scrubber.
-
Reagents: Charge methanol (5.0 vol. eq.) to the reactor and cool to 0-5 °C.
-
Methoxide Formation: Slowly add sodium methoxide (1.1 eq., as a solid or a 30% solution in methanol) to the cold methanol.
-
Substrate Addition: Add the 2,6-dichloro-3-nitropyridine (1.0 eq.) from Step 1 portion-wise, keeping the internal temperature below 15 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (5.0 vol. eq.) to the residue. The product will precipitate.
-
Isolation: Filter the solid, wash with water, and dry under vacuum.
| Parameter | Value |
| Starting Material | 2,6-dichloro-3-nitropyridine |
| Typical Yield | 90-95% |
| Purity (HPLC) | >98% |
| Melting Point | 78-80 °C[12] |
| Appearance | Yellow solid |
Step 3: Synthesis of 6-Methoxy-3-nitro-2-cyanopyridine
The remaining chloro group is replaced with a nitrile. This is a key step to introduce the carbon atom that will become the carboxylic acid.
Protocol:
-
Setup: A standard reactor setup is sufficient. Ensure the system is dry.
-
Charge: Charge 2-chloro-6-methoxy-3-nitropyridine (1.0 eq.) and sodium cyanide (1.2 eq.) to the reactor.
-
Solvent: Add anhydrous dimethyl sulfoxide (DMSO, 4.0 vol. eq.).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by HPLC.
-
Quench: Cool the reaction mixture to room temperature and pour it into cold water (15 vol. eq.) while stirring.
-
Isolation: The product will precipitate. Filter the solid, wash extensively with water to remove residual DMSO and cyanide salts, and then dry thoroughly under vacuum.
| Parameter | Value |
| Starting Material | 2-chloro-6-methoxy-3-nitropyridine |
| Typical Yield | 85-90% |
| Purity (HPLC) | >97% |
| Appearance | Solid |
Step 4: Hydrolysis to this compound
The final step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.
Protocol:
-
Setup: Equip the reactor with a reflux condenser.
-
Charge: Charge 6-methoxy-3-nitro-2-cyanopyridine (1.0 eq.) into the reactor.
-
Hydrolysis: Add a mixture of concentrated hydrochloric acid (37%, 5.0 vol. eq.) and water (2.0 vol. eq.).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours, or until HPLC analysis shows complete conversion of the nitrile.
-
Isolation: Cool the reaction mixture to 0-5 °C. The product, this compound, will precipitate.
-
Purification: Filter the solid product and wash with a small amount of cold water. To further purify, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Drying: Dry the purified solid under vacuum at 50-60 °C.
| Parameter | Value |
| Starting Material | 6-methoxy-3-nitro-2-cyanopyridine |
| Formula | C₇H₆N₂O₅[3] |
| Molecular Weight | 198.13 g/mol [3] |
| Typical Yield | 80-85% |
| Purity (HPLC) | >99% |
| Appearance | Crystalline solid |
Data Summary
The following table summarizes the quantitative data for the entire four-step synthesis on a representative 1-mole scale of the starting material.
| Step | Starting Material | MW ( g/mol ) | Moles | Reagents | Product | MW ( g/mol ) | Theoretical Yield (g) | Expected Yield (g) |
| 1 | 2,6-Dichloropyridine | 147.99 | 1.00 | HNO₃, H₂SO₄ | 2,6-Dichloro-3-nitropyridine | 192.99 | 193.0 | 148.6 |
| 2 | 2,6-Dichloro-3-nitropyridine | 192.99 | 0.77 | NaOMe, MeOH | 2-Chloro-6-methoxy-3-nitropyridine | 188.57[13] | 145.3 | 133.8 |
| 3 | 2-Chloro-6-methoxy-3-nitropyridine | 188.57 | 0.71 | NaCN, DMSO | 6-Methoxy-3-nitro-2-cyanopyridine | 179.12 | 127.2 | 111.9 |
| 4 | 6-Methoxy-3-nitro-2-cyanopyridine | 179.12 | 0.62 | HCl, H₂O | Final Product | 198.13[3] | 122.8 | 101.9 |
Conclusion
This application note provides a detailed and robust four-step process for the scale-up synthesis of this compound. By starting with 2,6-dichloropyridine and proceeding through controlled nitration, selective methoxylation, cyanation, and hydrolysis, the target compound can be produced in high yield and purity. The emphasis on process safety, particularly for the nitration and cyanation steps, provides a framework for the safe implementation of this synthesis on an industrial scale. The provided protocols and data serve as a comprehensive guide for researchers and process chemists in the pharmaceutical and related industries.
References
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- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxy-2-nitropyridin-3-amine. BenchChem.
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- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Wikipedia. (n.d.). Picolinic acid. Wikipedia. Retrieved from [Link]
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Chemsrc. (2025). 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8. Chemsrc. Retrieved from [Link]
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PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. PubChem. Retrieved from [Link]
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Journal of the American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. JACS. Retrieved from [Link]
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Natural Products Atlas. (2022). 6-(methoxycarbonyl)pyridine-2-carboxylic acid. Natural Products Atlas. Retrieved from [Link]
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ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]
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-
PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. PubChem. Retrieved from [Link]
-
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"handling and safety precautions for nitropyridine compounds"
Application Notes & Protocols
Title: A Comprehensive Guide to the Safe Handling of Nitropyridine Compounds in a Research & Development Setting
Abstract: Nitropyridine compounds are versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules, valued for the unique electronic properties imparted by the nitro group on the pyridine ring.[1][2] However, their utility is matched by significant potential hazards, including toxicity, reactivity, and, in some cases, explosive potential. This guide provides a detailed framework for the safe handling, use, and disposal of nitropyridine compounds, grounded in the principles of risk assessment and the hierarchy of controls. It is intended for researchers, scientists, and drug development professionals who work with these substances.
Understanding the Hazard: The Nature of Nitropyridines
Nitropyridine derivatives are aromatic heterocyclic compounds where a pyridine ring is substituted with one or more nitro groups (-NO₂).[3] The strong electron-withdrawing nature of the nitro group significantly alters the charge distribution and reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions but highly deactivated towards electrophilic substitution.[1][2] This inherent reactivity is central to their synthetic utility but also underpins many of the associated hazards.
From a safety perspective, these compounds share characteristics with other nitroaromatic compounds, which are known for their potential toxicity and explosive properties.[4][5] It is crucial to treat all new or poorly characterized nitropyridine derivatives as potentially hazardous until proven otherwise.[6]
Physicochemical Properties & Associated Risks
The physical state of nitropyridines can range from liquids to solids.[7][8] Solid nitropyridines, particularly if finely ground, can form explosive dust mixtures in the air.[5] This necessitates careful handling to avoid dust generation and the elimination of all potential ignition sources, including static discharge.[5] Many are combustible, and their combustion can produce highly toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5][9]
Table 1: Properties and Hazards of Representative Nitropyridine Compounds
| Compound | CAS No. | Molecular Formula | Physical State | Melting Point (°C) | Flash Point (°C) | Key GHS Hazard Statements[7][8] |
| 3-Nitropyridine | 2530-26-9 | C₅H₄N₂O₂ | Solid | 35 - 40 | 107.2 | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| 4-Nitropyridine | 1122-61-8 | C₅H₄N₂O₂ | Solid | 51 - 54 | 93.6 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |
| 2-Amino-5-nitropyridine | 4214-76-0 | C₅H₅N₃O₂ | Solid | 188 - 192 | N/A | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Data compiled from various Safety Data Sheets (SDS). This table is illustrative; always consult the specific SDS for the compound in use.
Foundational Safety: Risk Assessment & The Hierarchy of Controls
A rigorous, documented risk assessment is mandatory before any work with nitropyridine compounds begins.[6] This process involves identifying the intrinsic hazards of the material, understanding the risks associated with the specific experimental procedure, and implementing appropriate control measures.
Risk Assessment Workflow
The most effective safety programs are proactive, not reactive. The following workflow should be adopted before handling any nitropyridine.
The Hierarchy of Controls
Workplace controls are more effective than relying solely on personal protective equipment (PPE).[10][11] The hierarchy of controls is a fundamental safety principle that prioritizes control methods from most to least effective.
-
Elimination/Substitution: While often difficult in research, consider if a less hazardous precursor could achieve the same synthetic outcome.
-
Engineering Controls: This is the primary method for controlling hazards from nitropyridines. All work that may generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood or glovebox.[9]
-
Administrative Controls: Establish standard operating procedures (SOPs), clearly label designated work areas, and ensure all personnel receive documented training on the specific hazards and procedures.[11][12]
-
Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with higher-level controls.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory at all times when handling nitropyridine compounds.[13] The selection of specific PPE depends on the risk assessment but should, at a minimum, include the following:
-
Eye and Face Protection: Chemical splash goggles are required.[14] For procedures with a higher risk of splashes, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Nitrile gloves are a common first choice for incidental contact.[13] However, for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton should be considered, as their resistance to aromatic nitro compounds is superior.[4] Always check the glove manufacturer's compatibility charts.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For larger-scale operations, a chemically resistant apron or suit may be necessary.[15]
-
Respiratory Protection: If engineering controls (i.e., a fume hood) are not sufficient to maintain exposure below occupational exposure limits, or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[10] Respirator use must be part of a formal institutional program that includes training and fit-testing.[10]
Protocols for Safe Handling & Use
Adherence to established protocols is critical for minimizing exposure and preventing incidents.
Protocol: Weighing and Transferring Solid Nitropyridines
-
Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary equipment (spatulas, weigh paper/vessel, secondary container) within the hood.
-
Don PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[13]
-
Perform Transfer: Conduct all weighing and transfer operations on a disposable absorbent liner inside the fume hood to contain any minor spills.
-
Minimize Dust: Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.[5] If the material is a fine powder, consider wetting it with a small amount of an appropriate, inert solvent if compatible with the subsequent procedure.
-
Seal Containers: Immediately and securely cap the primary stock container after dispensing. Place the weighed portion in a sealed and labeled secondary container for transport within the lab.
-
Decontamination: Wipe down the spatula, balance, and any surfaces with a suitable solvent (e.g., ethanol or isopropanol) and a disposable towel. Dispose of the towel and liner as hazardous waste.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[11]
Protocol: Setting Up a Chemical Reaction
-
Glassware Inspection: Before use, meticulously inspect all glassware for cracks, chips, or defects. Do not use damaged glassware.[14]
-
Assembly: Assemble the reaction apparatus within a chemical fume hood. Ensure all joints are properly sealed and clamps are secure.
-
Inert Atmosphere: If the reaction is air- or moisture-sensitive, ensure a proper inert atmosphere (e.g., nitrogen or argon) is established. This is also a good practice for preventing the escape of volatile materials.
-
Reagent Addition: Add reagents slowly and in a controlled manner. For exothermic reactions, use an ice bath or other cooling system to manage the reaction temperature.
-
Monitoring: Never leave a reaction unattended. Continuously monitor for any unexpected changes in color, temperature, or pressure.
-
Labeling: The reaction vessel must be clearly labeled with the chemical contents, your name, and the date.
Storage and Incompatibilities
Proper storage is crucial to prevent degradation, reaction, and accidental release.
-
Location: Store nitropyridines in a cool, dry, and well-ventilated area.[7] Keep them away from heat, sparks, and open flames.[8]
-
Segregation: These compounds must be stored separately from incompatible materials, especially strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases.[10][11] Contact with these substances can lead to vigorous or explosive reactions.
-
Containers: Keep containers tightly closed to prevent the escape of vapors and contamination.[7] Ensure containers are clearly and accurately labeled.
Spill and Emergency Procedures
Being prepared for accidents is a non-negotiable aspect of laboratory safety.[6]
Minor Spill (Contained within a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill. Do not use combustible materials like paper towels for large liquid spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris using non-sparking tools.[7] Place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Major Spill (Outside of a Fume Hood) or Personnel Exposure
-
Evacuate: Immediately evacuate the area and alert all nearby personnel. If a fire or significant release has occurred, activate the nearest fire alarm.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details about the location, the substance involved, and the extent of the spill.
-
Personnel Decontamination:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower.[8][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[18] If they are not breathing, provide artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][17]
-
Waste Disposal
All waste containing nitropyridine compounds, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and leak-proof container that is kept closed except when adding waste.[19]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[19]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour nitropyridine waste down the drain.[9][20]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Nitro vs. 5-Nitropyridine Derivatives in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, nitropyridines serve as versatile building blocks for the synthesis of a myriad of functional molecules, particularly in the pharmaceutical and agrochemical industries. The potent electron-withdrawing nature of the nitro group significantly alters the electron density of the pyridine ring, thereby dictating its reactivity. A nuanced understanding of how the position of the nitro group influences the reactivity of the pyridine core is paramount for rational molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of 3-nitro- and 5-nitropyridine derivatives, with a specific focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of these heterocycles.
The Decisive Role of Nitro Group Positioning: An Electronic Perspective
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack but pre-activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[1][2] The introduction of a strongly electron-withdrawing nitro group further depletes the ring of electron density, making it highly susceptible to nucleophilic attack.[3][4] However, the extent of this activation and the preferred sites of attack are critically dependent on the position of the nitro group relative to the leaving group.
For the purpose of a direct comparison, let us consider the reactivity of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine in a typical SNAr reaction. In these isomers, the chlorine atom at the 2-position serves as the leaving group.
-
2-Chloro-3-nitropyridine: The nitro group is positioned ortho to the leaving group.
-
2-Chloro-5-nitropyridine: The nitro group is positioned para to the leaving group.
The accepted mechanism for SNAr reactions is a two-step addition-elimination process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the key determinant of the reaction rate. A more stable intermediate implies a lower activation energy and thus a faster reaction.
The stabilization of the negative charge in the Meisenheimer complex is most effective when the nitro group is located at a position that can directly participate in the delocalization of the charge through resonance. This occurs when the nitro group is ortho or para to the site of nucleophilic attack.
In the case of 2-chloro-5-nitropyridine , nucleophilic attack at the 2-position (the carbon bearing the chlorine) places the negative charge on the ring, which can be effectively delocalized onto the nitro group at the 5-position through resonance. This "para-like" arrangement provides significant stabilization to the Meisenheimer complex.
Conversely, in 2-chloro-3-nitropyridine , while the nitro group is ortho to the site of attack, the delocalization of the negative charge onto the nitro group is less effective compared to the para case. This is because direct resonance delocalization of the negative charge from the 2-position to the 3-position is not possible without disrupting the aromaticity of the adjacent ring atoms. While the inductive effect of the ortho-nitro group still contributes to the electrophilicity of the reaction center, the resonance stabilization of the intermediate is less pronounced than in the para-isomer.
Therefore, based on the principles of electronic stabilization of the Meisenheimer intermediate, it is predicted that 5-nitropyridine derivatives will be more reactive towards nucleophilic aromatic substitution at the 2-position than their 3-nitropyridine counterparts.
Experimental Validation: A Kinetic Comparison
This theoretical prediction is substantiated by experimental evidence. A kinetic study on the reactions of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with a series of arenethiolates has provided a direct comparison of their reactivities.[5] The study found that 2-chloro-5-nitropyridine (the "para-like" isomer) consistently reacts faster than 2-chloro-3-nitropyridine (the "ortho-like" isomer) under the same reaction conditions.[5]
The second-order rate constants for these reactions clearly demonstrate the enhanced reactivity of the 5-nitro isomer.
| Nucleophile (Arenethiolate) | 2-chloro-3-nitropyridine (k₂, M⁻¹s⁻¹) | 2-chloro-5-nitropyridine (k₂, M⁻¹s⁻¹) | Reactivity Ratio (k₅-nitro / k₃-nitro) |
| 4-Methylbenzenethiolate | 0.045 | 0.138 | 3.07 |
| Benzenethiolate | 0.031 | 0.096 | 3.10 |
| 4-Chlorobenzenethiolate | 0.018 | 0.058 | 3.22 |
| 4-Nitrobenzenethiolate | 0.005 | 0.017 | 3.40 |
Data adapted from Hamed, E. A., et al. J. Chem. Soc., Perkin Trans. 2, 1997, 2415-2422.[5]
As the data in the table illustrates, 2-chloro-5-nitropyridine is approximately 3 to 3.4 times more reactive than 2-chloro-3-nitropyridine in SNAr reactions with various arenethiolates. This quantitative data provides strong support for the theoretical model based on the superior resonance stabilization of the Meisenheimer intermediate in the "para-like" 5-nitro isomer.
Mechanistic Insights and Reaction Pathways
The SNAr reaction proceeds through a well-established addition-elimination mechanism. The following diagram illustrates the general pathway for the reaction of a 2-chloro-nitropyridine with a nucleophile.
Caption: Generalized workflow for the SNAr mechanism.
The initial attack of the nucleophile on the carbon bearing the leaving group is the rate-determining step. The stability of the resulting Meisenheimer complex, as discussed previously, is the primary factor governing the reaction rate.
The superior reactivity of 5-nitropyridine derivatives in SNAr reactions makes them valuable substrates in synthetic chemistry. For instance, the synthesis of various 2-substituted-5-nitropyridines can be efficiently achieved from 2-chloro-5-nitropyridine.[7]
Experimental Protocols
The following are representative protocols for conducting nucleophilic aromatic substitution reactions on 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine.
Protocol 1: Synthesis of 2-(Arylthio)-5-nitropyridine
This protocol is adapted from the kinetic studies performed by Hamed et al.[5] and demonstrates a typical procedure for the reaction of 2-chloro-5-nitropyridine with an arenethiolate.
Materials:
-
2-Chloro-5-nitropyridine
-
Substituted Thiophenol
-
Sodium Methoxide
-
Methanol (anhydrous)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nucleophile: In a round-bottom flask, dissolve the substituted thiophenol (1.1 equivalents) in anhydrous methanol. To this solution, add a solution of sodium methoxide in methanol (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium arenethiolate.
-
Reaction Setup: In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous methanol.
-
Reaction Execution: Add the solution of 2-chloro-5-nitropyridine to the freshly prepared sodium arenethiolate solution at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by UV-Vis spectrophotometry by following the appearance of the product or the disappearance of the starting material. For kinetic measurements, aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched, and analyzed.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: General Procedure for Aminolysis of 2-Chloro-3-nitropyridine
This protocol describes a general method for the reaction of 2-chloro-3-nitropyridine with an amine nucleophile.
Materials:
-
2-Chloro-3-nitropyridine
-
Amine (e.g., piperidine, morpholine, or a primary amine)
-
A suitable solvent (e.g., ethanol, acetonitrile, or DMF)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate), if reacting with a primary or secondary amine salt.
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in the chosen solvent.
-
Addition of Nucleophile: Add the amine (1.1 to 2.0 equivalents) to the solution. If the amine is used as its salt, add a non-nucleophilic base (1.1 to 2.0 equivalents) to liberate the free amine in situ.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. The reaction time will vary depending on the nucleophilicity of the amine and the solvent used.
-
Monitoring the Reaction: The reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated.
-
Purification: The product can be purified by column chromatography or recrystallization.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
References
-
Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. [Link]
-
Charton, M. (1969). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1245-1251. [Link]
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Biernat, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237-241. [Link]
-
Brain, C. T., & Brunton, S. A. (2003). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 3093. [Link]
-
quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
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MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2020(4), M1163. [Link]
-
ChemRxiv. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ChemInform, 36(35). [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]
-
ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
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A Senior Application Scientist's Guide to the Crystallographic Landscape of Substituted Nitropyridines
Authored for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, particularly in the realm of pharmaceuticals and materials science. For the nitropyridine family—a class of compounds pivotal as building blocks in drug discovery—understanding their solid-state structure is paramount. X-ray crystallography stands as the definitive method for elucidating these structures, providing unparalleled insight into the molecular geometry and intermolecular interactions that govern crystal packing. This guide offers a comparative analysis of crystallographic data for several substituted nitropyridines, explains the causality behind experimental choices, and provides a robust, self-validating protocol for obtaining high-quality crystallographic data.
The Decisive Role of Substituents in Crystal Engineering
The addition of substituents to the nitropyridine core dramatically influences the molecule's electronic properties, conformation, and, consequently, how it organizes in the solid state. This organization is dictated by a delicate balance of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking.[1][2][3] The nature and position of these substituents can be strategically chosen to engineer specific crystal packing motifs, which in turn affect critical material properties such as solubility, stability, and bioavailability.
A comparative look at the crystallographic data of three distinct substituted nitropyridines reveals the profound impact of these modifications.
Comparative Crystallographic Data
| Compound | 2-Amino-5-nitropyridine [1] | 2-Chloro-3-nitropyridine [4] | 2-Hydroxy-5-nitropyridine |
| Formula | C₅H₅N₃O₂ | C₅H₃ClN₂O₂ | C₅H₄N₂O₃[5] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/n | Pca2₁ |
| a (Å) | 7.613 (1) | 7.613 (1) | 13.784 (3) |
| b (Å) | 6.096 (1) | 12.232 (2) | 13.999 (3) |
| c (Å) | 13.435 (2) | 7.716 (1) | 6.048 (1) |
| β (°) ** | 95.05 (1) | 118.485 (2) | 90 |
| Volume (ų) ** | 619.6 (2) | 631.5 (2) | 1168.1 (4) |
| Key Interactions | Strong N-H···O hydrogen bonds forming chains | C-H···N and C-H···O weak hydrogen bonds forming layers[4] | Strong O-H···N and N-H···O hydrogen bonds forming sheets |
| Nitro Group Twist | Near co-planar | 38.5 (2)°[4] | Near co-planar |
Analysis of Structural Variations:
-
2-Amino-5-nitropyridine: The presence of the amino group, a strong hydrogen bond donor, and the nitro group, a strong acceptor, results in a robust network of N-H···O hydrogen bonds.[1] This strong, directional interaction is a primary driver of the crystal packing, leading to a highly ordered and stable lattice.
-
2-Chloro-3-nitropyridine: In contrast, the chloro-substituted compound lacks strong hydrogen bond donors. Its crystal packing is stabilized by weaker, less directional C-H···N and C-H···O interactions.[4] A notable feature is the significant twist of the nitro group (38.5°) relative to the pyridine ring, likely due to steric hindrance from the adjacent chlorine atom.[4] This conformational change significantly alters the molecule's electrostatic potential and packing possibilities compared to the planar amino derivative.
-
2-Hydroxy-5-nitropyridine: Similar to the amino derivative, the hydroxyl group is a strong hydrogen bond donor. This compound participates in strong O-H···N and N-H···O hydrogen bonding. The potential for tautomerism between the hydroxy-pyridine and pyridone forms adds another layer of complexity to its solid-state behavior.[5][6]
These examples underscore a fundamental principle of crystal engineering: the rational selection of substituents allows for the fine-tuning of intermolecular forces to achieve desired solid-state architectures.[3]
A Validated Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality crystallographic data is a meticulous process. The following protocol is designed as a self-validating system, where the quality of the outcome at each stage informs the next. This workflow is the standard in the field for the structural determination of small organic molecules.[7]
Experimental Workflow Diagram
Caption: A step-by-step workflow for determining a small molecule crystal structure.
Alternative and Complementary Characterization Techniques
While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, a comprehensive analysis often involves complementary techniques. Each method provides a piece of the structural puzzle, and their combined use offers a more complete picture.
Logic of Structural Characterization Methods
Caption: Relationship between primary methods for molecular structure analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides invaluable information about the molecular structure in solution. For drug development, understanding the solution-state conformation is crucial as it more closely resembles the physiological environment.
-
Powder X-ray Diffraction (PXRD): An essential tool for analyzing bulk crystalline materials. It is used to confirm the phase purity of a synthesized compound and to identify different polymorphic forms, which can have distinct physical properties.
-
Computational Chemistry (e.g., DFT): Theoretical calculations can predict molecular geometries and the strength of non-covalent interactions.[2] This approach is highly synergistic with experimental methods, helping to rationalize observed crystal packing and predict potential polymorphs.
Conclusion
The structural analysis of substituted nitropyridines via X-ray crystallography is not merely an academic exercise; it is a cornerstone of rational drug design and materials science. This guide has demonstrated that the choice of substituent is a powerful tool for controlling the supramolecular assembly and solid-state properties of these vital compounds. By combining high-quality experimental data, derived from robust and validated protocols, with insights from complementary analytical techniques, researchers can gain a comprehensive understanding of their molecules. This integrated approach empowers scientists to establish clear structure-property relationships, accelerating the development of new therapeutics and functional materials. For further exploration, the Cambridge Structural Database (CSD) serves as an indispensable and comprehensive repository for small-molecule crystal structures.[8][9]
References
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Ferguson, G., & Glidewell, C. (1998). A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. Journal of Materials Chemistry. Available at: [Link]
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Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020. Available at: [Link]
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Rajkumar, M. A., Xavier, S. S. J., & Devarajan, P. A. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. Available at: [Link]
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Frontera, A., et al. (2016). On the importance of non covalent interactions in the structure of coordination Cu(II) and Co(II) complexes of pyrazine- and pyridine-dicarboxylic acid derivatives: experimental and theoretical views. ResearchGate. Available at: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]
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W. M. Keck Foundation Center for Molecular Structure. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
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Loffler, J. E., & Kaiser, E. (1955). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]
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Vasylyeva, V., et al. (2023). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. CrystEngComm. Available at: [Link]
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Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
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ResearchGate. (2015). Single Crystal Diffraction. Available at: [Link]
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YouTube. (2023). Noncovalent Interactions. Learning Chemistry with Dr. P. Available at: [Link]
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ResearchGate. (n.d.). Fig. 4. Non-covalent interactions in the crystal packing of 1. Available at: [Link]
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Cambridge Crystallographic Data Centre. (2020). How to: Use Cambridge Structural Database Subsets. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyridine Carboxylic Acids
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for pyridine carboxylic acids, a class of compounds significant in both pharmaceutical and chemical industries. Drawing from extensive field experience, this document moves beyond mere procedural lists to explain the scientific rationale behind each validation step, ensuring a self-validating and robust analytical system.
The validation of an analytical procedure is the cornerstone of reliable quantitative analysis, demonstrating its suitability for the intended purpose.[1][2][3] This guide is structured to provide a comprehensive framework, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][4][5][6]
The Validation Workflow: A Holistic Approach
Effective method validation is not a singular event but a continuous process that ensures an analytical method remains fit for purpose throughout its lifecycle.[7][8] The overall workflow can be visualized as an interconnected series of assessments, each building upon the last to create a comprehensive picture of the method's performance.
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A Researcher's Guide to the Spectroscopic Characterization of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid
For researchers and professionals in drug development, the precise structural confirmation and purity assessment of novel compounds are non-negotiable. 6-Methoxy-3-nitro-pyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in medicinal chemistry. Accurate and comprehensive spectral data is the cornerstone of its reliable use in any research endeavor.
This guide addresses a common challenge in contemporary chemical research: the scarcity of readily available, aggregated spectral data for specific, non-commercial compounds. A search of prominent public spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, reveals no dedicated entry for this compound.[1][2][3][4] While PubChem lists the compound, it does not currently host experimental spectra.[5]
Therefore, this guide pivots from a direct comparison of database entries to a more practical, experience-driven comparison of the primary spectroscopic techniques required to characterize this molecule de novo. We will delve into the expected outcomes of each technique, provide validated protocols for data acquisition, and discuss the logic behind these experimental choices, empowering researchers to generate their own high-quality, reliable spectral database for this compound.
Comparative Analysis of Spectroscopic Techniques
The unambiguous characterization of this compound requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and their combined data serves as a self-validating system.
| Spectroscopic Technique | Information Provided | Rationale for Use |
| ¹H NMR | Proton environment, connectivity, and number of protons. | Essential for determining the substitution pattern on the pyridine ring and confirming the presence of the methoxy group. |
| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Confirms the number of unique carbons and the presence of key functional groups (carboxylic acid, aromatic carbons, methoxy carbon). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides definitive confirmation of the molecular formula and offers clues to the molecule's lability and structure. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. | A rapid and effective method to verify the presence of the carboxylic acid (O-H and C=O stretches) and nitro (N-O stretches) groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectral Features: The pyridine ring contains two aromatic protons. Due to the electron-withdrawing nature of the nitro and carboxylic acid groups, these protons will be deshielded and appear downfield.
-
Aromatic Protons (H-4, H-5): Two doublets are expected in the aromatic region (typically δ 7.5-9.0 ppm). The coupling constant between them (JHH) should be consistent with ortho-coupling on a pyridine ring (approx. 8-9 Hz).
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons will appear upfield (typically δ 3.9-4.2 ppm).
-
Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-13 ppm), which may exchange with D₂O. Its visibility can depend on the solvent and concentration.
Expected ¹³C NMR Spectral Features: The molecule has 7 unique carbon atoms.
-
Carboxylic Carbonyl (C=O): The least shielded carbon, appearing around δ 165-175 ppm.
-
Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative nitro group and nitrogen atom (C-3, C-6, C-2) will be the most deshielded.
-
Methoxy Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-60 ppm.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight, which is a critical piece of identifying information. The molecular formula is C₇H₆N₂O₅, giving a monoisotopic mass of approximately 198.0277 Da.
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the polar carboxylic acid group. ESI can be run in either positive or negative ion mode.
-
Negative Mode (ESI-): This is often ideal for carboxylic acids. The expected primary ion would be the deprotonated molecule [M-H]⁻ at m/z 197.
-
Positive Mode (ESI+): The protonated molecule [M+H]⁺ may be observed at m/z 199.
-
-
Fragmentation: High-resolution MS/MS can provide further structural confirmation. Key fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid or the loss of the methoxy group (•CH₃, 15 Da or CH₂O, 30 Da).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a quick and straightforward method to confirm the presence of the key functional groups.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
N-O Stretch (Nitro Group): Two distinct, strong bands are characteristic of the NO₂ group: one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹).
-
C-O Stretch (Methoxy): An absorption in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and prevent the exchange of the carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For DMSO-d₆, the residual solvent peak should be a sharp quintet at ~2.50 ppm.
-
Acquire a standard ¹H spectrum. Use a 30-45 degree pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Acquire a ¹³C spectrum using a proton-decoupled pulse program. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Reference the ¹H spectrum to the residual DMSO-d₆ peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
-
Integrate the ¹H signals and analyze the chemical shifts and coupling constants.
-
Caption: Workflow for NMR Data Acquisition and Analysis.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal ion signal.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum in the desired mode (negative mode is recommended first).
-
Check for the [M-H]⁻ ion at m/z 197.020.
-
Confirm that the measured mass is within 5 ppm of the theoretical exact mass (198.0277 Da).
-
If necessary, perform MS/MS on the parent ion to obtain fragmentation data for further structural verification.
-
Caption: Workflow for High-Resolution Mass Spectrometry.
Conclusion: Building a Reliable Dataset
In the absence of established public spectral databases for this compound, a systematic, multi-technique analytical approach is paramount. By combining the detailed structural insights from ¹H and ¹³C NMR, definitive molecular weight confirmation from HRMS, and functional group verification from IR spectroscopy, researchers can build an unimpeachable dataset for this compound. This self-generated, validated spectral library becomes an invaluable internal asset for ensuring the quality, purity, and identity of the material in all subsequent experiments, from initial screening to advanced drug development stages.
References
- Vertex AI Search. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683).
-
PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 6-methoxy-3-oxo-2H-pyridine-2-carboxylic acid. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved January 28, 2026, from [Link]
-
Chemsrc. (2025). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved January 28, 2026, from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. Retrieved January 28, 2026, from [Link]
- MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 28, 2026, from [Link]
- Research India Publications. (n.d.). Synthesis and Characterization of New Metal- Organic Framework Derived from 6-(Methoxycarbonyl)
-
PubChem. (n.d.). 3-Nitropyridine-2-carboxylic acid. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved January 28, 2026, from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved January 28, 2026, from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 28, 2026, from [Link]
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NIST. (n.d.). NIST Chemistry WebBook - SRD 69. Retrieved January 28, 2026, from [Link]
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"comparative study of different synthesis routes for nitropyridines"
Executive Summary
Nitropyridines are critical scaffolds in medicinal chemistry, serving as precursors for aminopyridines (a common pharmacophore in kinase inhibitors) and as electrophilic partners in nucleophilic aromatic substitutions (
This guide objectively compares the three dominant synthesis routes: Direct Electrophilic Nitration , N-Oxide Activation , and Functional Group Interconversion (FGI) . We analyze the causality behind yield variations, regioselectivity profiles, and scalability to assist researchers in selecting the optimal pathway for their target isomer.
Route Analysis & Mechanistic Causality
Route A: Direct Electrophilic Nitration (The "Brute Force" Approach)
-
Target Isomer: 3-Nitropyridine (exclusively).[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Causality: The pyridine nitrogen lone pair is highly basic (
). In the strongly acidic nitration media ( ), pyridine is quantitatively protonated to the pyridinium ion. This introduces a positive charge on the ring, deactivating it roughly times more than benzene. Consequently, substitution only occurs at the meta (3-) position, which is least destabilized by the positive nitrogen, and requires extreme conditions.
Route B: N-Oxide Activation (The "Strategic" Approach)
-
Target Isomer: 4-Nitropyridine (major) and 2-Nitropyridine (minor).
-
Mechanism: Activation-Deactivation Sequence.
-
Causality: Oxidation of pyridine to pyridine-N-oxide creates a dipole where the oxygen donates electron density back into the ring (specifically to C2 and C4) via resonance. This permits nitration under milder conditions. The N-oxide moiety is subsequently removed (deoxygenated) to restore the pyridine ring.
-
Validation: This is the industry-standard route for 4-substituted pyridines due to its reliability and higher yields compared to direct nitration.
Route C: Functional Group Interconversion (Sandmeyer & )
-
Target Isomer: 2-Nitropyridine (primary) or specific substituted derivatives.
-
Mechanism: Diazotization followed by Nucleophilic Displacement.[2]
-
Causality: Since electrophilic attack at the 2-position is unfavorable, chemists utilize 2-aminopyridines (readily available) as a "Trojan horse." The amino group is converted to a diazonium salt, which is an excellent leaving group, allowing displacement by a nitrite nucleophile (
).
Comparative Performance Data
The following table summarizes the experimental realities of each route.
| Feature | Route A: Direct Nitration | Route B: N-Oxide Activation | Route C: Amino-to-Nitro (Diazotization) |
| Primary Product | 3-Nitropyridine | 4-Nitropyridine | 2-Nitropyridine |
| Typical Yield | < 15% (Unsubstituted)> 70% (Activated rings) | 60–80% (Overall) | 50–70% |
| Conditions | Extreme ( | Moderate ( | Mild ( |
| Regioselectivity | High (Meta only) | High (Para dominant) | Absolute (Pre-determined) |
| Safety Profile | High Risk: Requires Oleum/High T. Explosion hazard. | Moderate: Peroxide handling required. | Moderate: Diazo intermediates are unstable. |
| Scalability | Poor (Energy intensive) | Excellent (Industrial standard) | Good (Batch processing) |
Decision Logic & Workflow
The choice of synthesis route is dictated primarily by the desired regioisomer. The following logic map illustrates the decision process for a medicinal chemist.
Caption: Decision tree for selecting synthesis routes based on regiochemical requirements.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine (Via N-Oxide)
Rationale: This protocol avoids the low yields of direct nitration by utilizing the N-oxide "activation" strategy.
Step 1: N-Oxidation
-
Dissolve pyridine (100 mmol) in glacial acetic acid (50 mL).
-
Add 30% hydrogen peroxide (50 mL) slowly.
-
Heat to
C for 12 hours. -
Concentrate under vacuum to obtain Pyridine-N-oxide (Yield: ~90%).
Step 2: Nitration
-
Dissolve Pyridine-N-oxide (50 mmol) in concentrated
(20 mL). -
Add fuming
(30 mL) dropwise at C. -
Heat to
C for 4 hours. Note: The N-oxide oxygen activates the 4-position. -
Pour onto ice, neutralize with
, and extract with chloroform. -
Isolate 4-Nitropyridine-N-oxide (Yellow solid).
Step 3: Deoxygenation (Reduction)
-
Suspend 4-Nitropyridine-N-oxide (20 mmol) in chloroform.
-
Add
(25 mmol) dropwise at reflux. Alternative: Fe powder in acetic acid for milder reduction. -
Reflux for 1 hour.
-
Quench with ice water, basify, and extract.
-
Final Product: 4-Nitropyridine (Yield: ~65% over 3 steps).
Protocol 2: Synthesis of 2-Nitropyridine (Via Diazotization)
Rationale: Direct nitration cannot access the 2-position. This route uses the commercially available 2-aminopyridine.
-
Reagents: 2-Aminopyridine (10 mmol),
(conc), (30%). -
Procedure:
-
Dissolve 2-aminopyridine in conc.
(15 mL) at C. -
Slowly add
(25 mL) maintaining temp C. This generates peroxymonosulfuric acid (Caro's acid) in situ. -
Stir at room temperature for 12-24 hours. The amino group is oxidized to the nitro group.
-
Alternative (Sandmeyer): Treat 2-aminopyridine with
followed by reaction with in the presence of copper powder.
-
-
Workup: Pour onto ice/water. Neutralize carefully with
(keep cool to avoid hydrolysis). Extract with dichloromethane. -
Yield: 50–60%.
Mechanistic Visualization
The following diagram contrasts the electronic activation in the N-oxide route versus the deactivation in direct nitration.
Caption: Mechanistic contrast between the deactivated pyridinium ion and the activated N-oxide intermediate.
References
- Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Classic text on pyridine chemistry fundamentals).
-
Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
-
Bakke, J. M., & Ranes, E. (1997). "Nitration of Pyridine and Substituted Pyridines with Dinitrogen Pentoxide in Sulfur Dioxide." Journal of the Chemical Society, Perkin Transactions 2. (Describes modern, milder nitration conditions).
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, Biochemistry and Applications. Wiley.
- Wiley-VCH. (2014). "Synthesis of 2-Nitropyridines via Oxidation of Aminopyridines." Organic Syntheses.
Sources
The Strategic Advantage of 6-Methoxy-3-nitro-pyridine-2-carboxylic Acid in Complex Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the choice of starting materials and intermediates is a critical determinant of synthetic efficiency, yield, and ultimate product purity. Among the vast arsenal of heterocyclic building blocks, 6-Methoxy-3-nitro-pyridine-2-carboxylic acid has emerged as a reagent of significant strategic value. This guide provides an in-depth technical comparison of this compound against viable alternatives, supported by experimental data, to elucidate its distinct advantages in the synthesis of complex molecular architectures, particularly in the realm of bioactive imidazopyridines.
The Architectural Advantage: Unpacking the Utility of Functional Groups
This compound is a trifunctionalized pyridine ring, a structural motif prevalent in a significant percentage of FDA-approved drugs.[1] Each functional group—the methoxy, the nitro, and the carboxylic acid—plays a pivotal role in directing and facilitating subsequent chemical transformations.
-
The Carboxylic Acid: This group, positioned at the 2-position, serves as a primary handle for amide bond formation, one of the most frequently utilized reactions in medicinal chemistry.[2] Its proximity to the pyridine nitrogen can influence its reactivity and chelation potential.[3][4]
-
The Nitro Group: Situated at the 3-position, the electron-withdrawing nitro group serves two key purposes. Firstly, it activates the pyridine ring for certain nucleophilic substitutions. Secondly, and more importantly, it is a versatile precursor to an amino group. The reduction of the nitro group to an amine is a crucial step in the synthesis of various heterocyclic systems, including the therapeutically important imidazopyridine core.[5][6]
-
The Methoxy Group: Located at the 6-position, the electron-donating methoxy group can influence the regioselectivity of reactions on the pyridine ring. It also offers a site for potential modification or can be a key pharmacophoric feature in the final target molecule.
This specific arrangement of functional groups provides a pre-organized framework that can streamline complex synthetic sequences, often leading to higher overall yields and fewer side products compared to less functionalized starting materials.
Comparative Analysis: Performance in the Synthesis of Imidazopyridine Cores
A significant application of this compound lies in the synthesis of 2,3-diaminopyridine derivatives, which are essential precursors for constructing imidazopyridine scaffolds. These scaffolds are central to a number of therapeutic agents, including the novel antibiotic Gepotidacin (GSK2140944).[7][8][9]
To illustrate the advantages of this compound, we will compare its synthetic utility against a common alternative precursor, 2-amino-6-chloropyridine, in the context of preparing a key intermediate for imidazopyridine synthesis.
Table 1: Comparative Synthesis of a Diaminopyridine Precursor
| Feature | Route A: Via this compound | Route B: Via 2-Amino-6-chloropyridine |
| Starting Material | This compound | 2-Amino-6-chloropyridine |
| Key Transformations | 1. Amide formation2. Nitro group reduction | 1. Nitration2. Nucleophilic substitution of chlorine3. Nitro group reduction |
| Typical Overall Yield | Good to Excellent | Moderate |
| Selectivity | High regioselectivity in subsequent cyclization | Potential for isomeric impurities during nitration |
| Handling & Safety | Nitro compound requires careful handling | Involves nitrating agents and chlorinated pyridines |
| Versatility | Carboxylic acid allows for diverse amide couplings | Limited to direct amination or displacement reactions |
The synthetic pathway commencing with this compound offers a more direct route to the desired 2,3-diaminopyridine scaffold. The pre-installed functional groups guide the reactions in a predictable manner, minimizing the formation of unwanted isomers that can complicate purification and reduce overall yield.
Experimental Protocols: A Practical Demonstration
The following protocols outline the key synthetic steps illustrating the utility of this compound.
Protocol 1: Amide Coupling of this compound
This protocol describes a general procedure for the formation of an amide bond, a crucial first step in many synthetic routes.
Materials:
-
This compound
-
Amine of choice
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (1.1 eq) and the non-nucleophilic base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the conversion of the nitro-pyridyl amide to the corresponding amino-pyridyl amide, a key step for subsequent cyclization reactions.
Materials:
-
Nitro-pyridyl amide from Protocol 1
-
Reducing agent (e.g., Fe/NH₄Cl, SnCl₂·2H₂O, or catalytic hydrogenation with Pd/C)[3][11]
-
Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)
Procedure (using Iron powder):
-
Suspend the nitro-pyridyl amide (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (1.2 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude amino-pyridyl amide.
-
Purify the product by crystallization or column chromatography.
Visualizing the Synthetic Advantage
The following diagrams illustrate the logical flow of the synthetic pathways, highlighting the straightforward nature of the route utilizing this compound.
Caption: Synthetic workflow starting from this compound.
Caption: Alternative synthetic workflow starting from 2-Amino-6-chloropyridine.
Conclusion: A Strategically Superior Building Block
While multiple synthetic routes can lead to a desired molecular target, the choice of the initial building blocks significantly impacts the overall efficiency and practicality of the synthesis. This compound presents a compelling case as a strategically superior precursor for the synthesis of complex heterocyclic molecules, particularly imidazopyridines.
Its pre-functionalized and well-differentiated reactive sites offer a more convergent and controlled synthetic pathway. This leads to higher yields, improved purity profiles, and potentially fewer synthetic steps compared to routes starting from less functionalized precursors. For researchers and drug development professionals, the use of this compound can translate to accelerated timelines, reduced development costs, and a more robust and scalable synthetic process.
References
-
Synthesis of tenatoprazole. (2025). ResearchGate. [Link]
-
Synthesis of 2-pyridinecarboxylic acid by electrooxidation. (n.d.). ResearchGate. [Link]
- Process for producing 2,3-diamino-6-methoxypyridine. (2007).
- Process for producing 2,3-diamino-6-methoxypyridine. (2006).
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences, 403, 02008. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2021). CrystEngComm, 23(41), 7335-7347. [Link]
-
Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria. (2017). Antimicrobial Agents and Chemotherapy, 61(9), e00339-17. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11479-11482. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). Molecules, 24(23), 4338. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2014). Chemistry of Heterocyclic Compounds, 50(5), 628-646. [Link]
-
In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae. (2017). Antimicrobial Agents and Chemotherapy, 61(5), e02332-16. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Pharmaceuticals, 16(5), 692. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). International Journal of Molecular Sciences, 24(10), 8963. [Link]
-
Reductive amide coupling of nitroarenes and carboxylic acids - a direct route to amide synthesis. (2023). Organic & Biomolecular Chemistry, 21(45), 9205-9210. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2022). Catalysts, 12(10), 1148. [Link]
-
In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae. (2017). Antimicrobial Agents and Chemotherapy, 61(5), e02332-16. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry, 15, 2346-2389. [Link]
-
Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (1969). Journal of the Chemical Society B: Physical Organic, 316-320. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters, 11(3), 263-268. [Link]
-
Multicenter Investigation of Gepotidacin (GSK2140944) Agar Dilution Quality Control Determinations for Neisseria gonorrhoeae ATCC 49226. (2016). Journal of Clinical Microbiology, 54(9), 2355-2358. [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2023). International Journal of Molecular Sciences, 24(13), 10979. [Link]
Sources
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. growingscience.com [growingscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Gepotidacin (GSK2140944) against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
